Cyclobutyl(5-methylfuran-2-yl)methanamine
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Overview
Description
Cyclobutyl(5-methylfuran-2-yl)methanamine is an organic compound with the molecular formula C10H15NO It is characterized by a cyclobutyl group attached to a methanamine moiety, which is further connected to a 5-methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(5-methylfuran-2-yl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Methanamine Moiety: The methanamine group is introduced through amination reactions, often using reagents such as ammonia or primary amines.
Incorporation of the 5-Methylfuran Ring:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclobutyl(5-methylfuran-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclobutyl(5-methylfuran-2-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclobutyl(5-methylfuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
Cyclobutyl(5-methylfuran-2-yl)carboxylic acid: Contains a carboxyl group instead of a methanamine moiety.
Cyclobutyl(5-methylfuran-2-yl)ketone: Features a ketone group in place of the methanamine.
Uniqueness
Cyclobutyl(5-methylfuran-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-7-5-6-9(12-7)10(11)8-3-2-4-8/h5-6,8,10H,2-4,11H2,1H3 |
InChI Key |
YOBDSAAHNPIXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCC2)N |
Origin of Product |
United States |
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